

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by SAR103168

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Compound of Interest

Compound Name: SAR103168

Cat. No.: B1191841

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Introduction

SAR103168 is a potent, multi-targeted tyrosine kinase inhibitor with significant preclinical activity against various hematological malignancies.^{[1][2]} It has demonstrated nanomolar inhibitory activity against the Src kinase family, BCR-Abl, and several angiogenic receptor kinases, including VEGFR1/2, Tie2, PDGFR, and FGFR.^{[1][2][3]} Preclinical studies have shown that **SAR103168** effectively inhibits proliferation and induces apoptosis in acute and chronic myeloid leukemia (AML and CML) cell lines.^{[1][2]} This document provides a detailed protocol for the analysis of **SAR103168**-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay

Apoptosis, or programmed cell death, is a critical process in tissue homeostasis. A key hallmark of early-stage apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate late apoptotic and necrotic cells with compromised membrane integrity. Dual staining

with Annexin V and PI allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).

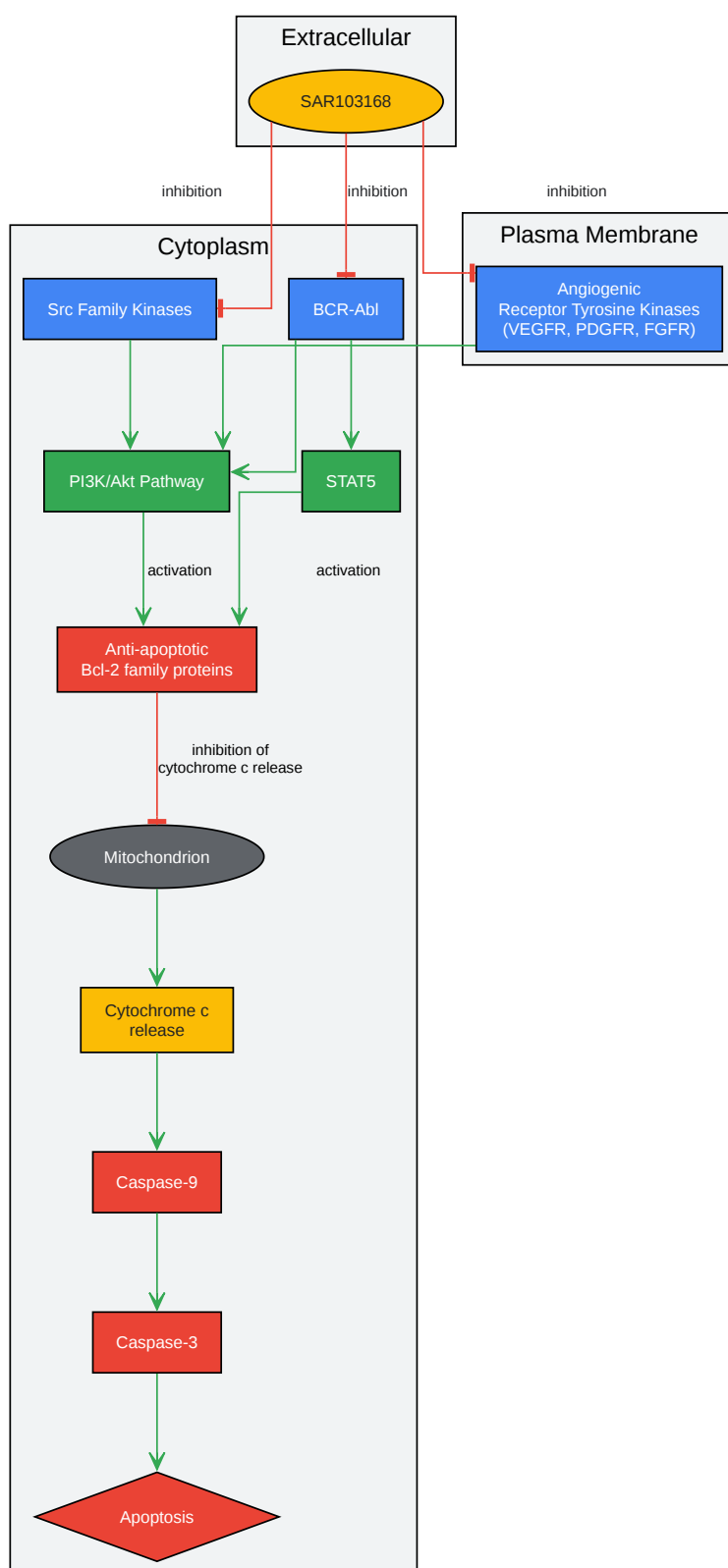
Data Presentation

The following table summarizes representative quantitative data on the dose-dependent induction of apoptosis by **SAR103168** in the KG-1 (AML) cell line after a 48-hour incubation period, as analyzed by Annexin V/PI flow cytometry.

SAR103168 Concentration (nM)	Viable Cells (%)	Early Apoptotic Cells (%)	Late Apoptotic/Necrotic Cells (%)	Total Apoptotic Cells (%)
0 (Vehicle Control)	95.2 ± 2.1	2.5 ± 0.8	2.3 ± 0.7	4.8 ± 1.5
1	88.7 ± 3.5	7.8 ± 1.2	3.5 ± 0.9	11.3 ± 2.1
10	65.4 ± 4.2	25.1 ± 3.3	9.5 ± 1.8	34.6 ± 5.1
50	32.1 ± 5.1	48.9 ± 4.5	19.0 ± 3.2	67.9 ± 7.7
100	15.8 ± 3.9	55.3 ± 5.8	28.9 ± 4.1	84.2 ± 9.9

Signaling Pathway and Experimental Workflow

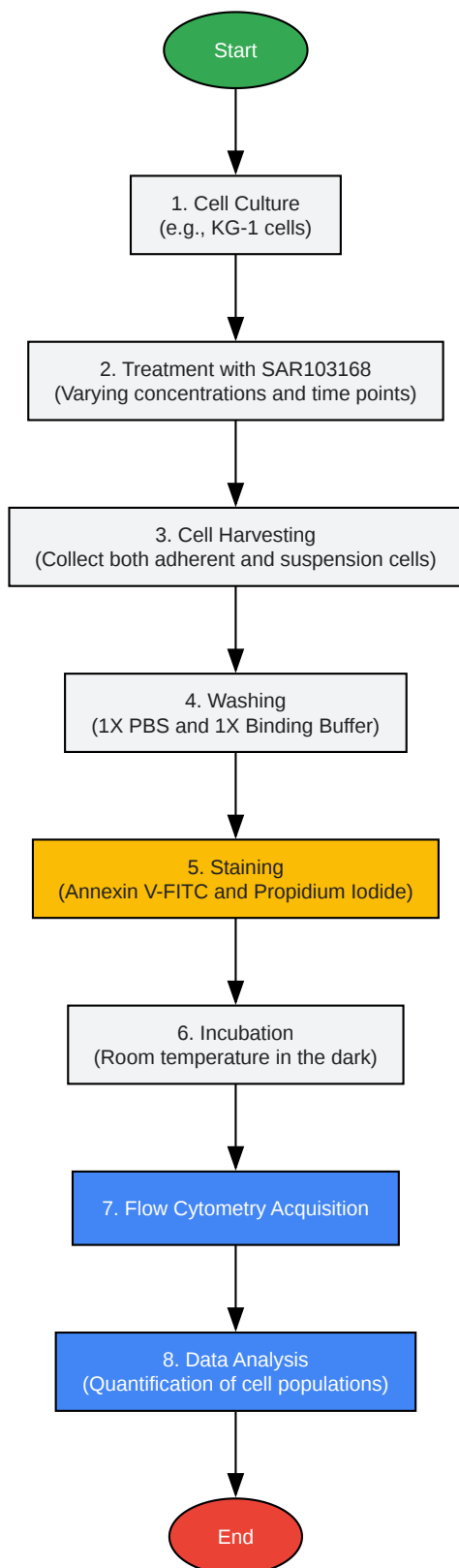
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Caption: **SAR103168** induced apoptosis signaling pathway.

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Caption: Experimental workflow for apoptosis analysis.

Experimental Protocols

Materials

- Cell Line: KG-1 (human acute myeloid leukemia) or other relevant leukemia cell lines (e.g., K562, EOL-1).
- Compound: **SAR103168** (dissolved in an appropriate solvent, e.g., DMSO).
- Reagents:
 - RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
 - Phosphate-Buffered Saline (PBS), pH 7.4.
 - Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).
 - Sterile, nuclease-free water.
- Equipment:
 - Cell culture incubator (37°C, 5% CO₂).
 - Laminar flow hood.
 - Centrifuge.
 - Flow cytometer equipped with appropriate lasers and filters for FITC and PI detection.
 - Hemocytometer or automated cell counter.
 - Micropipettes and sterile tips.
 - Microcentrifuge tubes.

Methods

1. Cell Culture and Treatment

- a. Culture KG-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
- b. Seed the cells at a density of 2×10^5 cells/mL in 6-well plates.
- c. Prepare serial dilutions of **SAR103168** in culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 nM). Include a vehicle control (e.g., DMSO) at the same final concentration as the highest **SAR103168** treatment.
- d. Treat the cells with the different concentrations of **SAR103168** or vehicle control and incubate for the desired time period (e.g., 24, 48, or 72 hours).

2. Cell Harvesting and Staining

- a. Following incubation, carefully collect both the floating (apoptotic) and adherent cells. For adherent cells, gently scrape them from the well.
- b. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
- c. Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging at 300 x g for 5 minutes after each wash.
- d. Prepare 1X Binding Buffer by diluting the 10X stock with sterile, nuclease-free water.
- e. Resuspend the cell pellet in 1X Binding Buffer to a final concentration of 1×10^6 cells/mL.
- f. Transfer 100 µL of the cell suspension (1×10^5 cells) to a flow cytometry tube.
- g. Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
- h. Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis

- a. After incubation, add 400 µL of 1X Binding Buffer to each tube.

- b. Analyze the samples on a flow cytometer within one hour of staining.
- c. Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained control cells to establish proper compensation and gating.
- d. Acquire data for at least 10,000 events per sample.
- e. Analyze the data using appropriate software. Create a dot plot of FITC (Annexin V) versus PI.
- f. Define the quadrants to quantify the percentage of cells in each population:
 - Lower-left quadrant (Annexin V- / PI-): Viable cells
 - Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
 - Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
 - Upper-left quadrant (Annexin V- / PI+): Necrotic cells (should be a minor population in apoptosis studies)

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of **SAR103168**-induced apoptosis by flow cytometry. The provided methodologies and representative data can serve as a valuable resource for researchers investigating the anti-cancer properties of this multi-kinase inhibitor. The detailed experimental procedures and diagrams facilitate the replication and adaptation of this assay for various research and drug development applications.

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References

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